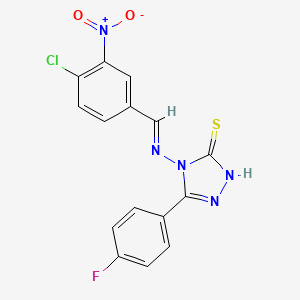
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate: is a complex organic compound with the molecular formula C25H30Cl2N2O4 and a molecular weight of 493.435 g/mol . This compound is notable for its unique structure, which includes both ethoxy and dichlorobenzoate groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of nonanoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in its biological activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl benzoate
- 2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl benzoate
Uniqueness
2-Ethoxy-4-(2-nonanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its combination of ethoxy and dichlorobenzoate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
765910-50-7 |
|---|---|
Molecular Formula |
C25H30Cl2N2O4 |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H30Cl2N2O4/c1-3-5-6-7-8-9-10-24(30)29-28-17-18-11-14-22(23(15-18)32-4-2)33-25(31)20-13-12-19(26)16-21(20)27/h11-17H,3-10H2,1-2H3,(H,29,30)/b28-17+ |
InChI Key |
ATCZLAIKHNFOTQ-OGLMXYFKSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC |
Canonical SMILES |
CCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12029940.png)

![Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029961.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029965.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12029968.png)



![[1-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12029998.png)

![N-[(E)-naphthalen-1-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B12030011.png)
![N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12030012.png)
![N-(2-chlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12030020.png)
